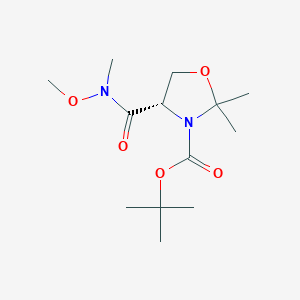

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Descripción

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (CAS RN: 122709-21-1) is a chiral oxazolidine derivative with a molecular formula of C₁₃H₂₄N₂O₅ and a molecular weight of 288.33 g/mol . Its structure features a tert-butoxycarbonyl (Boc) group at the 3-position, a methoxymethylcarbamoyl moiety at the 4-position, and two methyl groups at the 2,2-positions of the oxazolidine ring. This compound is commercially available in high purity (>97.0%) and is utilized in organic synthesis, particularly in peptide chemistry and asymmetric catalysis .

Key physicochemical properties include:

- Boiling Point: Not explicitly reported, but similar oxazolidines (e.g., (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, CAS 102308-32-7) exhibit boiling points around 250–300°C .

- Solubility: Predicted Log S (ESOL) values suggest moderate solubility in organic solvents like dichloromethane or tetrahydrofuran .

- Pharmacokinetics: Low gastrointestinal (GI) absorption and blood-brain barrier (BBB) impermeability, making it unsuitable for drug delivery but ideal for synthetic intermediates .

Propiedades

IUPAC Name |

tert-butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USINQMZZDNKSQW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566133 | |

| Record name | tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122709-21-1 | |

| Record name | tert-Butyl (4S)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chiral Pool Synthesis

Pd-Catalyzed Allylic Oxidation

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols can replace the methoxymethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Oxidized derivatives of the oxazolidine ring

Reduction: Reduced forms of the carbamoyl group

Substitution: Substituted carbamoyl derivatives

Aplicaciones Científicas De Investigación

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive functional groups that can interact with biological molecules. The methoxymethylcarbamoyl group can undergo hydrolysis, releasing methanol and forming a reactive carbamoyl intermediate that can modify proteins or other biomolecules.

Comparación Con Compuestos Similares

Structural Analogs and Functional Group Variations

Table 1 summarizes structurally related oxazolidine derivatives and their key differences:

Key Observations :

- Boc-Protected Derivatives : Compounds like 102308-32-7 and 139009-66-8 share the Boc-protected oxazolidine core but differ in the 4-position functional group (aldehyde, carboxylic acid). These groups influence reactivity: aldehydes participate in nucleophilic additions, while carboxylic acids enable amide bond formation .

- Pseudoproline Analogs : Methyl esters (e.g., 95715-86-9) are used in SPPS to prevent aspartimide formation and improve peptide solubility .

- Agricultural Derivatives : Furilazole (121776-33-8) demonstrates how dimethyloxazolidine scaffolds can be modified for agrochemical applications, emphasizing the role of electrophilic substituents (e.g., dichloroacetyl) in bioactivity .

Physicochemical and Pharmacological Properties

Table 2 compares critical properties of select analogs:

| CAS RN | Molecular Weight (g/mol) | Log S (ESOL) | GI Absorption | BBB Permeability |

|---|---|---|---|---|

| 122709-21-1 | 288.33 | -3.1 | Low | No |

| 102308-32-7 | 243.30 | -2.8 | Low | No |

| 139009-66-8 | 259.29 | -2.5 | Low | No |

Analysis :

- The methoxymethylcarbamoyl group in 122709-21-1 slightly reduces solubility (Log S = -3.1) compared to the aldehyde (Log S = -2.8) and carboxylic acid (Log S = -2.5) derivatives, likely due to increased polarity .

- All analogs exhibit low GI absorption and BBB permeability, aligning with their use as synthetic intermediates rather than therapeutics .

Actividad Biológica

(S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of antiviral agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethyloxazolidine ring, which is known for its ability to enhance the stability and bioavailability of drug candidates. The presence of the Boc (tert-butoxycarbonyl) group serves as a protective moiety that can be removed under acidic conditions, allowing for the release of the active pharmaceutical ingredient.

Chemical Formula:

- Molecular Formula: C_{11}H_{19}N_{2}O_{4}

- Molecular Weight: 229.27 g/mol

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. A study focusing on HIV-1 protease inhibitors demonstrated that modifications to oxazolidine derivatives significantly improved their inhibitory potency against HIV-1 protease, with some compounds showing IC50 values in the nanomolar range .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 32 | Inhibition of HIV-1 protease |

| Related Compound A | 50 | Competitive inhibition |

| Related Compound B | 10 | Non-competitive inhibition |

The mechanism by which this compound exerts its antiviral effects involves binding to the active site of viral proteases. This binding inhibits the cleavage of viral polyproteins into functional proteins necessary for viral replication . The structural insights from X-ray crystallography reveal that the oxazolidine moiety forms critical hydrogen bonds with amino acid residues within the active site, stabilizing the inhibitor-enzyme complex .

Case Studies

-

HIV Protease Inhibition :

In a series of experiments, derivatives of this compound were synthesized and tested for their ability to inhibit HIV-1 protease. Compounds were evaluated for their binding affinity and inhibitory potency. Notably, modifications to the methoxy group enhanced antiviral activity significantly. -

Comparative Analysis :

A comparative study involving various oxazolidine derivatives highlighted that those with additional polar substituents exhibited superior antiviral profiles compared to their non-polar counterparts. This suggests that molecular modifications can lead to enhanced biological activity and specificity against viral targets .

Q & A

Q. What is the role of the 2,2-dimethyloxazolidine moiety in protecting functional groups during synthesis?

The 2,2-dimethyloxazolidine group serves as a bifunctional protecting group for amines and hydroxyls under acid-catalyzed conditions. Its steric hindrance stabilizes intermediates, prevents side reactions (e.g., carbonate formation with Boc₂O), and simplifies deprotection steps. This is particularly useful in peptide synthesis, where it avoids acidic carbamate protons that could interfere with subsequent reactions like HWE olefination .

Q. How can the stereochemistry of (S)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine influence its reactivity?

The (S)-configuration ensures spatial orientation of the Boc and methoxymethylcarbamoyl groups, affecting nucleophilic attack sites and steric interactions. For example, in Garner’s aldehyde derivatives (similar oxazolidines), stereochemistry dictates regioselectivity in peptide bond formation and stability against racemization .

Q. What analytical methods are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity) is standard for quality control. Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry and functional group integrity, while mass spectrometry (Exact Mass: 288.154596) verifies molecular composition .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound?

- Catalyst selection : Acidic conditions (e.g., BF₃·Et₂O or PPTS) promote oxazolidine ring formation. For example, using 0.1 equiv BF₃·Et₂O in acetone yields 76% intermediate retention (Table 1, Entry 1) .

- Solvent effects : Polar aprotic solvents (e.g., acetone) enhance reaction rates by stabilizing transition states.

- Temperature : Room temperature minimizes side reactions like over-oxidation or decomposition .

Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Pseudoproline analogs (e.g., 2,2-dimethyloxazolidine derivatives) introduce conformational constraints, stabilizing trans Leu-Pro peptide bonds in STAT3 inhibitors. However, steric hindrance may reduce coupling efficiency. Pre-activation with HATU/DIPEA and extended reaction times (12–24 hr) improve yields .

Q. How does the methoxymethylcarbamoyl group affect bioactivity in peptidomimetics?

The methoxymethylcarbamoyl moiety enhances solubility and metabolic stability by masking polar groups. In STAT3 inhibitors, this modification improves cell permeability while maintaining affinity for the SH2 domain (IC₅₀ < 1 µM). Molecular docking (AutoDock-based protocols) confirms favorable interactions with hydrophobic pockets .

Q. Can this compound be used to study microbial resistance mechanisms in industrial applications?

Dimethyloxazolidine derivatives (e.g., DMO in Aqucar® A 20) exhibit broad-spectrum antimicrobial activity by disrupting cell membranes. However, resistance mechanisms (e.g., efflux pumps) require genomic studies (RNA-seq) to identify upregulated genes in Pseudomonas aeruginosa biofilms .

Key Notes for Experimental Design

- Deprotection : Use TBAF for silyl ether cleavage (95% yield) .

- Scale-up : For gram-scale synthesis, prioritize stepwise Boc protection and oxazolidine cyclization to avoid intermediate degradation .

- Safety : Handle methoxymethylcarbamoyl derivatives under inert atmospheres to prevent moisture-induced hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.